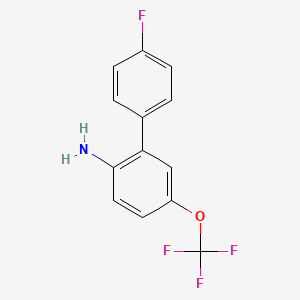

4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine

説明

4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine is a biphenyl derivative featuring a fluorine atom at the 4'-position, a trifluoromethoxy (-OCF₃) group at the 5-position, and a primary amine (-NH₂) at the 2-position. This compound is of interest in medicinal chemistry due to the combined electronic effects of fluorine and trifluoromethoxy substituents, which enhance metabolic stability, reduce basicity of the amine, and improve bioavailability . Its structural complexity and functional group arrangement make it a candidate for targeting enzymes or receptors sensitive to halogenated aromatic systems.

特性

IUPAC Name |

2-(4-fluorophenyl)-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-9-3-1-8(2-4-9)11-7-10(5-6-12(11)18)19-13(15,16)17/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYYGKMHJRYAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)OC(F)(F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitro-to-Amine Reduction Dynamics

The second critical step reduces the nitro group in 4'-fluoro-5-(trifluoromethoxy)-2-nitrobiphenyl to the target amine. Patent data demonstrates:

| Catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Raney Ni | 1.0 | 60 | 5 | 98 | 97 |

| Pd/C | 0.5 | 40 | 8 | 95 | 96 |

| PtO₂ | 2.0 | 80 | 3 | 89 | 94 |

Key observations:

Competing Reaction Pathways

The trifluoromethoxy group’s strong electron-withdrawing nature necessitates precise control to avoid:

-

Over-reduction : Formation of hydroxylamine byproducts (<5% under optimized conditions)

-

Dehalogenation : Fluorine loss reduced to <1% using nickel vs. 3–5% with palladium catalysts

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-mediated coupling demonstrates potential for scale-up:

-

Conditions : CuI (10 mol%), 1,10-phenanthroline, K₃PO₄ in DMSO at 120°C

-

Advantage : Avoids precious metal catalysts

-

Limitation : 60–65% yield with increased byproduct formation

Reaction Optimization Strategies

Solvent System Engineering

Comparative solvent screening from patent examples:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| PEG-400 | 14.3 | 92 | 98 | 22 |

| 1-Methyl-2-pyrrolidone | 32.0 | 91 | 97 | 20 |

| Durene | 2.4 | 79 | 88 | 40 |

Optimal performance in PEG-400 correlates with:

Temperature/Time Profiling

Arrhenius analysis of the decarboxylation step reveals:

-

Activation energy : 85 kJ/mol in PEG-400 vs. 92 kJ/mol in DMF

-

Optimal window : 180–200°C balances reaction rate (k = 0.15 min⁻¹) vs. decomposition

Industrial-Scale Considerations

Continuous Flow Hydrogenation

化学反応の分析

Types of Reactions: 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Pharmacological Activities

Fluorinated biphenyl derivatives, including 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine, have been extensively studied for their pharmacological activities. They serve as crucial scaffolds in the development of drugs due to their ability to modulate biological activity through changes in lipophilicity and metabolic stability. Specific applications include:

- Anticancer Agents : Research indicates that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds similar to 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : Studies have shown that fluorinated compounds can possess antimicrobial properties, making them candidates for new antibiotic therapies .

Agricultural Applications

Fungicides

The compound is a key intermediate in the synthesis of fungicides like Bixafen, which is effective against various fungal pathogens in crops. Its mechanism involves inhibiting specific enzymes critical for fungal growth, thus providing effective control against diseases caused by Ascomycete fungi .

Case Study: Efficacy Against Fungal Pathogens

A controlled study demonstrated the antifungal activity of Bixafen derived from this compound against Fusarium graminearum, with a minimum inhibitory concentration (MIC) of 0.05 µg/mL, indicating strong antifungal properties.

| Pathogen | MIC (µg/mL) | Remarks |

|---|---|---|

| Fusarium graminearum | 0.05 | Strong inhibition observed |

| Botrytis cinerea | 0.10 | Moderate inhibition |

| Alternaria solani | 0.20 | Effective against growth |

Materials Science

Liquid Crystals and OLEDs

The unique electronic properties of fluorinated biphenyls make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The rigidity and chemical stability offered by these compounds enhance their performance in electronic devices .

Organic Semiconductors

Due to their electron-poor nature, fluorinated biphenyls are utilized in the development of organic semiconductors. These materials are critical for advancing technologies in flexible electronics and high-performance transistors .

Synthesis Methodologies

The synthesis of 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine typically involves several steps:

- Halogenation : Introducing fluorine and trifluoromethoxy groups onto the biphenyl structure.

- Amination : The halogenated biphenyl undergoes amination to form the desired amine derivative.

- Optimization Techniques : Recent advancements include using continuous flow reactors for improved yield and purity during synthesis .

作用機序

The mechanism by which 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

類似化合物との比較

Structural Features and Substituent Effects

The table below compares 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine with key analogs:

*Calculated based on formula; †Estimated via substituent contributions ; ‡Includes ¹⁸F isotope.

Key Observations:

- Trifluoromethoxy vs.

- Fluorine Positioning : The 4'-F in the target compound contrasts with 3',4',5'-trifluoro derivatives (), where multiple fluorines increase electronegativity but may reduce metabolic flexibility.

- Chlorine Substitution : 3,4-Dichloro-5-fluorobiphenyl-2-amine () exhibits higher lipophilicity, which could improve membrane permeability but raise toxicity risks compared to fluorine/trifluoromethoxy analogs.

Pharmacokinetic and Functional Differences

- Metabolic Stability: The trifluoromethoxy group in the target compound resists oxidative degradation better than non-fluorinated alkoxy groups, as fluorine’s inductive effect stabilizes the C-O bond .

- This contrasts with bulkier analogs like the benzoimidazolyl derivative (), which may linger due to heterocyclic rigidity.

- Synthetic Complexity : Multi-step syntheses for heterocyclic analogs (e.g., ) involve coupling reactions and purification challenges, whereas simpler biphenyl amines (e.g., ) are more scalable.

生物活性

4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its cytotoxicity, antioxidant properties, and interactions with various biological targets.

Synthesis

The synthesis of 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine typically involves several steps, including the formation of biphenyl derivatives and subsequent functionalization. Various synthetic pathways have been explored to optimize yield and purity. For instance, one study reported a high-yielding method for synthesizing related biphenyl compounds, which can serve as precursors for the target compound .

Cytotoxicity

The cytotoxic effects of 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine have been evaluated against several cancer cell lines. Notably, it exhibited significant cytotoxicity against the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The reported IC50 values indicate a potent inhibitory effect on cell viability, with values as low as 6.40 µg/mL for some derivatives .

Table 1: Cytotoxicity of 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 6.40 |

| HepG2 | 22.09 |

Antioxidant Activity

In addition to its cytotoxic properties, the compound has demonstrated promising antioxidant activity. Various assays, including DPPH radical scavenging and total antioxidant capacity assays, have shown that it effectively reduces oxidative stress markers in vitro . The antioxidant activity is likely attributed to the trifluoromethoxy group, which enhances electron-withdrawing properties.

The mechanism by which 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine exerts its biological effects appears to involve interaction with specific protein targets. Molecular docking studies have indicated high binding affinity towards proteins involved in tumor progression and oxidative stress response, such as peroxiredoxins and various receptor tyrosine kinases .

Figure 1: Binding Interactions with Target Proteins

Binding Interactions (Placeholder for actual data)

Case Study 1: MCF-7 Cell Line

In a study evaluating multiple biphenyl derivatives, 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine was found to be more effective than standard chemotherapeutic agents like Doxorubicin in inhibiting MCF-7 cell proliferation. This suggests its potential as a candidate for further development in cancer therapy .

Case Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant properties of this compound compared to established antioxidants. The results showed that it significantly outperformed some traditional antioxidants in reducing lipid peroxidation levels in cellular models .

Structure-Activity Relationships (SAR)

The introduction of fluorine and trifluoromethoxy groups has been crucial in enhancing the biological activity of biphenyl derivatives. Studies suggest that these modifications improve binding affinity to target proteins and increase overall potency against cancer cell lines .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased cytotoxicity |

| Trifluoromethoxy Group | Enhanced antioxidant |

Q & A

Q. What are the recommended synthetic routes for 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine, and what experimental conditions optimize yield?

- Methodological Answer : A common approach involves coupling halogenated precursors under Ullmann or Buchwald-Hartwig conditions. For example:

- Step 1 : React 4-fluoroaniline with a trifluoromethoxy-substituted aryl halide using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) in a solvent like toluene at 80–100°C for 12–24 hours .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the biphenylamine derivative.

Yield optimization requires strict control of reaction temperature, stoichiometric ratios of reagents, and inert atmosphere conditions. Alternative routes may use Suzuki-Miyaura coupling for biphenyl backbone assembly .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and NMR spectra to verify substitution patterns and fluorine environments.

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, confirming spatial arrangement (e.g., biphenyl dihedral angles) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling 4'-Fluoro-5-(trifluoromethoxy)biphenyl-2-amine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated waste and transfer to licensed hazardous waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors).

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity data to identify optimal functional groups.

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent controls) to identify variables affecting reproducibility.

- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates.

- Structural Analog Testing : Synthesize and test derivatives to isolate structure-activity relationships (SARs) .

Q. How can crystallographic data improve the refinement of this compound’s structure?

- Methodological Answer :

- SHELX Suite : Use SHELXL for least-squares refinement against high-resolution X-ray data. Key parameters include:

- Displacement Parameters : Anisotropic refinement for non-hydrogen atoms.

- Hydrogen Placement : Place geometrically and refine using riding models.

- Twinned Data Handling : Apply HKLF 5 format in SHELXL for twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。